Regioisomeric Differentiation: Impact of Substitution Position on Molecular Properties
The 3-substituted morpholine scaffold (as in 3-(2-methoxyethyl)morpholine) is pharmacologically distinct from the more common 2- and 4-substituted analogs. This is a key driver for its selection in drug discovery campaigns seeking novel intellectual property and differentiated biological profiles [1]. While direct quantitative data for 3-(2-methoxyethyl)morpholine versus its regioisomers is not publicly available, the principle is well-established. For example, in the context of appetite suppressants, 3-(2-aryloxyethyl)morpholines were synthesized as a distinct class from 2-substituted analogs [2].
| Evidence Dimension | Regioisomeric substitution position |
|---|---|
| Target Compound Data | 3-(2-Methoxyethyl) substitution |
| Comparator Or Baseline | 4-(2-Methoxyethyl)morpholine (CAS 10220-23-2) and 2-(2-Methoxyethyl)morpholine (CAS 959238-10-9) |
| Quantified Difference | Not applicable; differentiation is qualitative based on structural class. |
| Conditions | Comparative analysis of molecular structure and known SAR for morpholine-containing bioactive molecules. |
Why This Matters
The 3-substitution pattern provides access to a distinct chemical space, which is valuable for exploring novel biological activity and establishing unique intellectual property positions.
- [1] Tzara, A., et al. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 2020, 40(2), 709-752. View Source
- [2] Balsamo, A., et al. Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1, 1985, 1079-1083. View Source
